1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole
Overview
Description
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride under controlled conditions.
Addition of Nonafluorobutyl Group: The nonafluorobutyl group is added via nucleophilic substitution reactions using nonafluorobutyl iodide.
Final Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the development of bioactive molecules and probes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole can be compared with other fluorinated pyrazoles, such as:
This compound: Similar in structure but with variations in the fluorinated groups.
This compound: Differing in the position of the trifluoromethyl group.
The uniqueness of this compound lies in its specific arrangement of fluorinated groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF15N2O/c11-5(12,8(19,20)9(21,22)10(23,24)25)2-1-3(6(13,14)15)27(26-2)4(28)7(16,17)18/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDCXIHSQZTOAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF15N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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